Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS number 40699-38-5
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS number 40699-38-5
An In-Depth Technical Guide to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS: 40699-38-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies not just in its diverse biological activities but in its role as a bioisostere—a molecular replacement for less stable or less effective functional groups. Specifically, the 1,2,4-oxadiazole core is often employed as a stable and non-hydrolyzable mimic of ester and amide functionalities.[3] This property is critical in drug design, as it can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate represents a key building block within this chemical space, offering a versatile scaffold for the synthesis of more complex, biologically active molecules. This guide provides an in-depth examination of its properties, synthesis, and strategic applications.
Core Molecular Profile
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a bifunctional molecule featuring a reactive ethyl ester group and a stable 5-methyl-1,2,4-oxadiazole core. The strategic placement of these groups makes it a valuable intermediate for introducing the oxadiazole motif into larger molecular frameworks.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 40699-38-5 | [4][5] |
| Molecular Formula | C₆H₈N₂O₃ | [4][6] |
| Molecular Weight | 156.14 g/mol | [4][6] |
| IUPAC Name | ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | [4] |
| InChIKey | HNDWRTBIZFQJTB-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | CCOC(=O)C1=NOC(C)=N1 | [7] |
| Appearance | White to off-white solid or powder (typical) | [5] |
| Purity | Typically ≥98% for research applications | [8][9] |
| Computed XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Synthesis and Mechanism: A Field-Proven Protocol
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[10][11] For Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, a robust and efficient synthesis involves the reaction between acetamidoxime and an excess of diethyl oxalate.
Causality in Reagent Selection
-
Acetamidoxime: This reagent provides the N-C-N backbone and the C5-methyl group of the final oxadiazole ring. It is readily available and serves as the key nucleophile in the initial step.
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Diethyl Oxalate: This reagent serves a dual purpose. It acts as the acylating agent and provides the C3-carboxylate functionality. Using it in excess also allows it to function as the reaction solvent, driving the reaction towards completion.
-
Heat (Thermal Cyclization): The reaction requires elevated temperatures (typically >100°C) to facilitate the intramolecular cyclodehydration of the O-acylated intermediate, which is the rate-determining step for ring closure. No catalyst is strictly necessary, which simplifies purification.[12]
Step-by-Step Synthesis Protocol
Reaction: Acetamidoxime + Diethyl Oxalate → Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidoxime (1.0 equivalent).
-
Reagent Addition: Add a 3- to 5-fold molar excess of diethyl oxalate to the flask. The diethyl oxalate will act as both a reactant and the solvent.
-
Thermal Reaction: Heat the reaction mixture with stirring to 120-130°C. Maintain this temperature for 3-5 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A solid precipitate may form.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water to remove any unreacted diethyl oxalate and other water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Reaction Mechanism Workflow
The synthesis proceeds via an initial O-acylation of the amidoxime followed by a thermal cyclodehydration.
Caption: Workflow of the synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Spectroscopic Profile and Characterization
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¹H NMR (Proton NMR):
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Ethyl Ester Group: A quartet signal around δ 4.2-4.4 ppm (2H, -O-CH₂-CH₃) and a triplet signal around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).
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Methyl Group: A sharp singlet signal around δ 2.3-2.5 ppm (3H, -CH₃ attached to the oxadiazole ring).
-
-
¹³C NMR (Carbon NMR):
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Ester Carbonyl: A signal in the range of δ 160-165 ppm.
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Oxadiazole Ring Carbons: Two distinct signals for the C3 and C5 carbons, typically found in the δ 155-175 ppm range.
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Ethyl Group Carbons: Signals around δ 60-65 ppm (-O-CH₂) and δ 14-16 ppm (-CH₃).
-
Methyl Group Carbon: A signal around δ 10-15 ppm.
-
-
FT-IR (Infrared Spectroscopy):
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C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
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C=N Stretch (Oxadiazole Ring): Absorption bands in the 1600-1650 cm⁻¹ region.
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C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.
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Applications in Drug Discovery and Medicinal Chemistry
The primary utility of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is as a versatile building block for synthesizing more complex pharmaceutical leads.[8] The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][15][16]
Role as a Bioisosteric Scaffold
The molecule's ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for its conjugation to other molecules of interest, effectively installing the 5-methyl-1,2,4-oxadiazole unit as a metabolically stable replacement for a labile ester or amide linker.
Caption: The strategic use of 1,2,4-oxadiazoles as stable bioisosteres in drug design.
Synthetic Utility
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Amide Coupling: The ester can be converted to a carboxylic acid, which is then activated (e.g., with EDC/HOBt) for coupling with various amines to generate a library of amide derivatives.
-
Reduction: The ester can be reduced to a primary alcohol, providing another functional handle for further elaboration.
-
Direct Aminolysis: The ester can react directly with certain amines under forcing conditions to form amides.
These transformations enable researchers to systematically explore the structure-activity relationships (SAR) of a lead compound by modifying the substituents attached to the stable oxadiazole core.[1]
Safety and Handling
As a laboratory chemical, Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate requires careful handling in a controlled environment.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4][6][17]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]
Conclusion
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its stable heterocyclic core, combined with a synthetically versatile ester group, provides a reliable platform for constructing novel drug candidates with potentially improved pharmacokinetic properties. Understanding its synthesis, reactivity, and role as a bioisostere is essential for researchers aiming to leverage the proven advantages of the 1,2,4-oxadiazole scaffold in drug discovery programs.
References
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Gomathy, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link][1][2]
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Durden Jr., J. A., & Heywood, D. L. (1964). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 29(10), 3083–3085. [Link][19]
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Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7543. [Link][10]
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Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link][11][20]
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Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. [Link][21]
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Khan, I., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2365–2377. [Link][15]
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Zhu, F., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1185-1200. [Link][16]
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link][13]
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Magnetic Resonance in Chemistry. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link][14]
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